methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused isoindoloquinazoline ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. This reaction can be mediated by eutectic solvents, which offer mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The use of deep eutectic solvents can also be advantageous for industrial applications due to their recyclability and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler isoindoloquinazoline derivatives.
Scientific Research Applications
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential antitumor and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoindolo[2,1-a]quinolin-11-ones: These compounds share a similar core structure and have been studied for their antitumor activities.
Dihydroisoindolo[2,1-a]quinolin-11-ones: These compounds are also structurally related and have shown potential in medicinal chemistry.
Uniqueness
Methyl N-[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is unique due to its specific functional groups and the presence of a glycinate moiety
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate |
InChI |
InChI=1S/C21H19N3O5/c1-29-18(26)12-22-17(25)10-11-23-19-13-6-2-3-7-14(13)21(28)24(19)16-9-5-4-8-15(16)20(23)27/h2-9,19H,10-12H2,1H3,(H,22,25) |
InChI Key |
IPBZMFHBSRWSQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.